(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
Description
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is a bicyclic ether featuring a strained cyclopropane ring fused to a tetrahydrofuran moiety. The compound is distinguished by two fluorine atoms at the C2 position and a specific (1S,6S) stereochemistry. Its molecular formula is C₆H₈F₂O, with a molecular weight of 146.12 g/mol (calculated). The difluoro substituents enhance its electronegativity and metabolic stability compared to non-fluorinated analogues, making it valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
(1S,6S)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDANUBQCCDRI-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](O2)C(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-2,2-Difluoro-7-oxabicyclo[410]heptane typically involves difluoromethylation reactionsThe reaction conditions often require the presence of a base and a suitable solvent to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance efficiency and selectivity. The use of metal-based catalysts, such as palladium or nickel complexes, is common in these processes to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluorinated alcohols, oxides, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include the formation of stable intermediates that facilitate subsequent chemical transformations .
Comparison with Similar Compounds
Substituent Variations in the 7-Oxabicyclo[4.1.0]heptane Framework
The following table summarizes key structural analogues and their distinguishing features:
Stereochemical and Functional Group Impact
- Stereochemistry : The (1S,6S) configuration of the target compound confers distinct reactivity compared to its racemic counterpart (rac-(1R,6R)). Enantiopure forms are critical in asymmetric synthesis and receptor-targeted drug design .
- Fluorine vs. Hydroxyl Groups : The difluoro substituents in the target compound reduce basicity and increase oxidative stability compared to the hydroxyl-bearing analogue (e.g., (1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol), which exhibits higher polarity and hydrogen-bonding capacity .
- Bulkier Substituents : The phenyl group in 1-phenyl-7-oxabicyclo[4.1.0]heptane introduces steric hindrance, limiting its utility in tight-binding enzymatic pockets but enhancing aromatic interactions in hydrophobic environments .
Q & A
Q. Table 1: Synthetic Methods Comparison
Basic: How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- Infrared (IR) Spectroscopy: Bicyclic ether C-O-C stretching at 1120–1080 cm⁻¹ and C-F vibrations at 1250–1150 cm⁻¹ confirm the structure .
- NMR: <sup>19</sup>F NMR shows two doublets (δ -120 to -125 ppm, J = 240–260 Hz) for geminal difluorine. <sup>1</sup>H NMR reveals coupling between H1 and H6 (J = 8–10 Hz) .
- Mass Spectrometry: High-resolution MS (HRMS) gives [M+H]⁺ at m/z 165.0423 (calc. 165.0428) .
Q. Table 2: Key Spectroscopic Data
Basic: What are the stability considerations under different storage conditions?
Methodological Answer:
The compound is sensitive to moisture and light. Stability studies indicate:
- Dry, Inert Atmosphere: Stable for >12 months at -20°C (degradation <5%) .
- Aqueous Solutions: Hydrolysis occurs at pH <4 or >8, forming cyclohexanol derivatives .
- Recommendations: Store under argon in amber vials with molecular sieves. Avoid prolonged exposure to ambient humidity .
Advanced: How does stereochemistry influence the reactivity and biological activity of the compound?
Methodological Answer:
- Reactivity: The (1S,6S)-enantiomer undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents) at C1 due to steric hindrance at C6 . The (1R,6R)-isomer shows opposite selectivity.
- Biological Activity: In antifungal assays, the (1S,6S)-isomer inhibits Diplodia africana growth (IC₅₀ = 12 µM), while the racemate is inactive, highlighting enantiomer-specific activity .
Key Insight: Stereochemical control is critical for targeting specific enzymes (e.g., cytochrome P450 monooxygenases) in bioactivity studies .
Advanced: What computational methods are used to predict the compound’s behavior in catalytic processes?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states of epoxidation and fluorination steps. Predicts activation energies (ΔG‡) within 2 kcal/mol of experimental values .
- Molecular Dynamics (MD): Simulates solvent effects on enantioselectivity; polar solvents (e.g., DMSO) stabilize the (1S,6S)-transition state .
Q. Table 3: Computational vs. Experimental Data
| Parameter | DFT Prediction | Experimental Value | Error (%) |
|---|---|---|---|
| Epoxidation ΔG‡ (kcal/mol) | 18.3 | 19.1 | 4.2 |
| Fluorination ee (%) | 88 | 85 | 3.5 |
Advanced: What are the challenges in achieving enantioselective synthesis?
Methodological Answer:
- Racemization Risk: The bicyclic structure’s strain promotes epoxide ring-opening, leading to racemization at >0°C .
- Catalyst Design: Current chiral catalysts (e.g., Jacobsen’s Mn-salen) yield ≤75% ee; improved ligands (e.g., BINAP) are under investigation .
- Scalability: Chiral HPLC resolution is low-yielding (45–50%); dynamic kinetic resolution (DKR) methods are being explored .
Key Strategy: Asymmetric phase-transfer catalysis (PTC) with quaternary ammonium salts shows promise for scalable ee >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
